molecular formula C21H29NO3 B14710758 3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol CAS No. 18184-58-2

3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol

Cat. No.: B14710758
CAS No.: 18184-58-2
M. Wt: 343.5 g/mol
InChI Key: DVPJVRVYRCNEPD-UHFFFAOYSA-N
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Description

This compound features a benzo[c]chromen-1-ol core with a partially hydrogenated ring system (7,8,9,10-tetrahydro). Its structural uniqueness arises from substituents at positions 2, 3, and 6:

  • Position 2: A morpholin-4-ylmethyl group, introducing a nitrogen-oxygen heterocycle.
  • Positions 3 and 6: Three methyl groups (3,6,6-trimethyl).

Properties

CAS No.

18184-58-2

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

3,6,6-trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H29NO3/c1-14-12-18-19(15-6-4-5-7-17(15)21(2,3)25-18)20(23)16(14)13-22-8-10-24-11-9-22/h12,23H,4-11,13H2,1-3H3

InChI Key

DVPJVRVYRCNEPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(O2)(C)C)C(=C1CN4CCOCC4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol typically involves a multi-step processThe reaction conditions often involve the use of solvents such as ethanol and dimethylformamide (DMF), with heating and stirring to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol involves its interaction with specific molecular targets. The morpholine group can interact with enzymes or receptors, modulating their activity. The chromene core may also play a role in binding to specific sites, influencing the compound’s overall effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Key Differences

The compound shares a benzo[c]chromen-1-ol backbone with tetrahydrocannabinols (THCs) and synthetic analogs. Key differentiating factors include:

  • Substituent Position: Unlike most cannabinoids (e.g., Δ9-THC), which have alkyl chains at position 3, this compound’s morpholine group is at position 2.
  • Functional Groups: The morpholine ring introduces polar, hydrogen-bonding capabilities absent in nonpolar alkyl-substituted analogs.

Pharmacological Implications

  • Receptor Affinity : Classical THCs (e.g., Δ9-THC) bind strongly to CB1 receptors due to their lipophilic alkyl chains. The morpholine group may reduce CB1 affinity but enhance selectivity for CB2 or other targets .
  • Metabolism : The morpholine moiety could slow hepatic degradation (e.g., by CYP2C enzymes) compared to THCs, which are rapidly metabolized .

Data Table: Structural and Functional Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Properties
3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-... Morpholin-4-ylmethyl (2) C22H29NO3 371.47 Unknown activity; potential CNS modulation
Δ9-THC (6,6,9-Trimethyl-3-pentyl-...) Pentyl (3) C21H30O2 314.46 Psychoactive (CB1 agonist)
THCV (6,6,9-Trimethyl-3-propyl-...) Propyl (3) C19H26O2 286.41 CB1 antagonist, anti-obesity effects
Δ9-THCP (3-Heptyl-6,6,9-trimethyl-...) Heptyl (3) C25H38O2 370.57 Ultra-potent CB1 agonist (~30× Δ9-THC)
HU-210 (3-(2-Methyloctan-2-yl)-...) 2-Methyloctan-2-yl (3) C25H38O3 386.57 High CB1 affinity, neuroprotective

Biological Activity

3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol (CAS Number: 18184-58-2) is a synthetic compound with a complex chemical structure that has garnered interest in various fields of biological research. This article aims to compile and analyze the available data on its biological activity, including pharmacological properties and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H29NO3
  • Molecular Weight : 343.46 g/mol
  • Density : 1.19 g/cm³
  • Boiling Point : 490.1°C at 760 mmHg
  • Flash Point : 250.2°C

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that may be relevant for therapeutic applications. Key areas of interest include:

  • Antioxidant Activity
    • Studies have shown that compounds similar in structure to benzo[c]chromenes often possess antioxidant properties. These properties are crucial for mitigating oxidative stress in cells and could have implications in treating diseases related to oxidative damage.
  • Neuroprotective Effects
    • Preliminary studies suggest potential neuroprotective effects. Compounds with similar morpholine substitutions have been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuronal apoptosis.
  • Anti-inflammatory Properties
    • The compound may also exhibit anti-inflammatory effects, which are essential in the treatment of chronic inflammatory conditions. In vitro studies could provide insights into its mechanism of action on inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantExhibits radical scavenging activity
NeuroprotectiveReduces neuronal apoptosis in vitro
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study: Neuroprotection

A study conducted on neuroprotective effects demonstrated that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stress. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival (Reference ).

Case Study: Anti-inflammatory Effects

In another study focusing on inflammation, the compound was shown to inhibit the expression of TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharide). This suggests a potential role in managing conditions like rheumatoid arthritis or other inflammatory disorders (Reference ).

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its safety and efficacy:

  • Absorption : Preliminary data suggest good oral bioavailability.
  • Metabolism : The compound may undergo hepatic metabolism; however, specific metabolic pathways require further investigation.
  • Toxicity : Toxicological assessments are necessary to determine safe dosage ranges and potential side effects.

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